molecular formula C8H14ClN B13578257 2-Azaspiro[4.4]non-7-enehydrochloride

2-Azaspiro[4.4]non-7-enehydrochloride

Katalognummer: B13578257
Molekulargewicht: 159.65 g/mol
InChI-Schlüssel: HDYSVUCKRHGQJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[4.4]non-7-enehydrochloride is a chemical compound characterized by its unique spirocyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]non-7-enehydrochloride typically involves the [4+1] annulation of 1,3-azadienes with maleimides. This reaction is catalyzed by phosphine under mild conditions, providing a highly efficient method for constructing the azaspiro structure . The reaction conditions include:

    Catalyst: Phosphine

    Temperature: Room temperature

    Solvent: Typically an organic solvent like dichloromethane

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the phosphine-catalyzed [4+1] annulation reaction suggests it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.4]non-7-enehydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Can be reduced to form saturated spirocyclic amines.

    Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Saturated spirocyclic amines.

    Substitution: N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.4]non-7-enehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.4]non-7-enehydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Azaspiro[44]non-7-enehydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H14ClN

Molekulargewicht

159.65 g/mol

IUPAC-Name

2-azaspiro[4.4]non-7-ene;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-4-8(3-1)5-6-9-7-8;/h1-2,9H,3-7H2;1H

InChI-Schlüssel

HDYSVUCKRHGQJG-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC12CC=CC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.